molecular formula C14H12O4 B155485 Cotoin CAS No. 479-21-0

Cotoin

Cat. No. B155485
CAS RN: 479-21-0
M. Wt: 244.24 g/mol
InChI Key: HNJZOHHIXSIJFG-UHFFFAOYSA-N
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Description

Novel Ni(0)-COT Complexes

The study presented in the first paper investigates the reaction of nickel(0) complexes with cyclooctatetraene (COT) to form mononuclear complexes with semiaromatic planar COT ligands. These ligands exhibit alternating single and double bonds, indicative of a [C8H8]- ligand. Further reactions lead to the formation of dinuclear complexes with different structural configurations of the COT ligand, either tub-shaped and olefinic or planar and semiaromatic. The characterization of these products was performed using IR, NMR spectroscopy, and X-ray structure analysis, providing insights into the molecular structure and chemical properties of these novel complexes .

Developments in Chemistry and Biological Application of Cotarnine

Cotarnine, with its tetrahydroisoquinoline core, is highlighted in the second paper as a significant organic molecule with notable biological properties. The paper reviews the chemistry of cotarnine and its derivatives, focusing on their synthesis, reactivity, and biological applications. By functionalizing the core structure, the biological properties of cotarnine can be altered, leading to the creation of new bioactive products. This comprehensive review serves to update the information on cotarnine chemistry and its potential applications in the synthesis of various bioactive compounds .

Total Synthesis of Optically Active Cotylenol

The third paper describes the total synthesis of cotylenol, a fungal metabolite known for its leaf growth activity. The synthesis process involves the condensation of two iridoid synthons, followed by an intramolecular ene reaction to form an eight-membered ring, and the introduction of an α-hydroxyl group. This synthesis marks the first time cotylenol has been produced optically active, and it provides a method for creating a tricyclic carbon framework characteristic of fusicoccane diterpenoids .

Synthesis of Analogues of COTC with Anti-tumour Properties

In the fourth paper, the synthesis of novel analogues of the Streptomyces metabolite COTC is discussed. Using (−)-quinic acid as a chiral starting material, three new analogues were synthesized. These compounds were then bioassayed against two lung cancer cell lines, A549 and H460, to evaluate their anti-tumor properties. The study presents a new approach to creating bioactive compounds with potential therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Applications of Cotoin

  • Historical Use in Treating Diarrhoea : An early study mentioned Cotoin, a crystalline substance extracted from coto bark, as being effective in treating diverse forms of diarrhoea. This study, dating back to 1900, highlights its historical medicinal use but does not provide detailed scientific analysis or modern applications (British Medical Journal, 1900).

  • Isolation from Garcinia Virgata : A 2004 study isolated Cotoin from the stem bark of Garcinia virgata, along with other compounds. This study mainly utilized NMR and mass spectroscopies for structure establishment, suggesting a potential interest in Cotoin for its chemical properties and possible medicinal applications (Joumaa Merza et al., 2004).

Other Scientific Applications

While specific applications of Cotoin in other scientific areas are not directly mentioned, research in related fields may provide indirect insights:

  • Use of COTS in Scientific Research : Studies on Commercial Off-The-Shelf (COTS) technology in scientific research, although not directly related to Cotoin, can provide insights into how standard technologies and compounds are utilized in various scientific applications. This includes research in fields such as software component quality assessment and performance of scientific applications on supercomputers (I. Gorton & Anna Liu, 2002), (Frank Deserno et al., 2005).

  • Biomedical Research Tools : The development of tools and methodologies for biomedical research, such as the use of GPS devices in driving profiles for older adults, showcases the importance of innovative approaches in scientific research. This highlights a broader context where compounds like Cotoin could potentially find applications (G. Babulal et al., 2016).

Safety And Hazards

Cotton dust, often present in the air during cotton handling and processing, may contain many substances including ground-up plant matter, fiber, bacteria, fungi, soil, pesticides, non-cotton matter, and other contaminants that may have accumulated during growing, harvesting, and subsequent processing or storage periods .

Future Directions

The global cotton price has recently peaked and is projected to strengthen back higher into July and August. The Northern Hemisphere growing season still has months that can make or break the size of the 2018/19 crop .

properties

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZOHHIXSIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197320
Record name Cotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotoin

CAS RN

479-21-0
Record name (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cotoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
OR Gottlieb, WB Mors - Journal of the American Chemical Society, 1958 - ACS Publications
… Duckei yielded as the main component of the acidic fraction cotoin (V) (2,6-dihydroxy-4… acetyl groups per molecule of 248 (molecular weight of cotoin, 244.24). Oxidation of cotoin …
Number of citations: 28 pubs.acs.org
AG Perkin, HW Martin - Journal of the Chemical Society, Transactions, 1897 - pubs.rsc.org
… Cotoin-ccxobenxeize.-To a solution of cotoin in dilute sodium carbonate, excess of diazobenzene sulphate solution was added, causing tbe formation of an orange-yellow precipitate. …
Number of citations: 0 pubs.rsc.org
HA Seil - Journal of the American Pharmaceutical Association, 1922 - scholar.archive.org
… cotoin, cotoin methyl ethers, phenyl coumalin, protocotoin, methyl-protocotoin, ethereal oil and tannin. The chemical constitution of cotoin … acid to a solution of cotoin in glacial acetic acid …
Number of citations: 7 scholar.archive.org
IN THIE - search.proquest.com
… Paracotoin ucts pretty much in the same way as cotoin, The combination of magistery of bismuth with cotoin, it is suggested, will be found to be of special value.–Lancet, Oct. 20, 1883, …
Number of citations: 2 search.proquest.com
JUL JOBST, O Hesse - American Journal of Pharmacy (1835 …, 1880 - search.proquest.com
… This operation is very tedious, owing to the cotoin melting and … cotoin, after a while the foliaceous crystals increase in quantity and require to be separated mechanically from the cotoin. …
Number of citations: 0 search.proquest.com
P Square - ncbi.nlm.nih.gov
… must have been maliciously substituted for cotoin, 0 6 of which had … cotoin is met with in the form of white crystals insoluble in water. The stock of the apothecary consisted of pure cotoin, …
Number of citations: 2 www.ncbi.nlm.nih.gov
I NIE - search.proquest.com
… 883) that unlike any other known drug, cotoin and paracotoin produce an active dilatation of the abdominal vessels. This action of cotoin is unique. Salvioli showed that opium increased …
Number of citations: 0 search.proquest.com
J Merza, MC Aumond, D Rondeau, V Dumontet… - Phytochemistry, 2004 - Elsevier
… from the stem bark of Garcinia virgata, together with two formylated tocotrienols and the known δ-tocotrienol, griffipavixanthone and 2,6-dihydroxy-4-methoxybenzophenone (cotoin). …
Number of citations: 110 www.sciencedirect.com
JGS Maia, EHA Andrade, HAR Couto, ACM Silva… - Química …, 2007 - SciELO Brasil
… rosaeodora and the benzophenone cotoin from A. duckei and based in this chemical … it was unconsidered because pinocembrin and cotoin are nearly vinylogues compounds and the …
Number of citations: 57 www.scielo.br
A Jodlbauer - Aristolochin. Hdb. exper. Pharmakol. II/2, 1924
Number of citations: 2

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